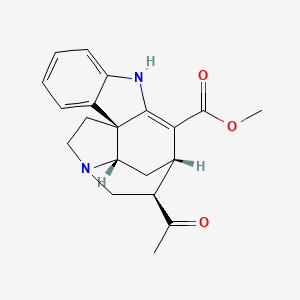
(-)-Alstolucine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.
Applications De Recherche Scientifique
Biological Activities
(-)-Alstolucine F has demonstrated a range of biological activities that suggest potential therapeutic applications:
Applications in Pharmacology
The compound's interaction with biological targets has been a focal point in pharmacological research:
- Multidrug Resistance Modulation : Studies have shown that this compound can selectively inhibit certain ATPase activities without affecting others, making it a promising candidate for overcoming drug resistance in cancer therapy .
- Potential as a Lead Compound : Due to its unique structural features and biological profile, this compound is considered a lead candidate for further development in drug discovery efforts targeting multidrug-resistant cancers .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other related alkaloids. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Alstolucine B | Similar bicyclic structure | Antimicrobial, cytotoxic |
| Akuammicine | Indole-based structure | Antimalarial, neuroactive |
| Alstonlarsine A | Derived from alstolucines | Cytotoxic, potential anti-cancer |
| Strychnine | Contains similar indole framework | Highly toxic, neurotoxic effects |
| This compound | Unique stereochemistry | Potent inhibitor of ABCC10 |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Inhibition Studies : In vitro assays have shown that this compound significantly inhibits ABCC10 ATPase activity at concentrations as low as 12.5 μM, highlighting its potential as an adjunct therapy in cancer treatment .
- Pharmacokinetic Research : Ongoing studies are investigating the pharmacokinetics of this compound to optimize its therapeutic use and understand its metabolism within biological systems.
Propriétés
Formule moléculaire |
C20H22N2O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1 |
Clé InChI |
DHAOEWPYRANXCZ-MAOAEMCLSA-N |
SMILES isomérique |
CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canonique |
CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Synonymes |
alstolucine F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















